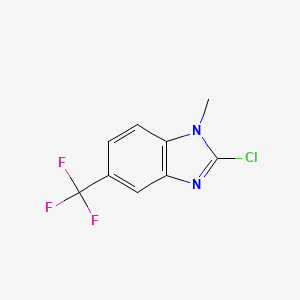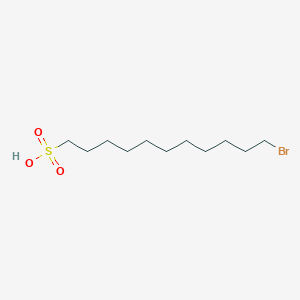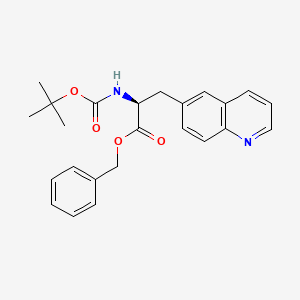
2-chloro-1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazole is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and materials science
Métodos De Preparación
The synthesis of 2-chloro-1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazole can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-1-methylbenzimidazole with trifluoromethylating agents under specific reaction conditions. The reaction typically requires the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
2-chloro-1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
-
Substitution Reactions: : The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include sodium hydride (NaH) and dimethyl sulfoxide (DMSO).
-
Oxidation Reactions: : The methyl group in the compound can be oxidized to form corresponding aldehydes or carboxylic acids. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for these oxidation reactions.
-
Reduction Reactions: : The compound can also undergo reduction reactions, where the trifluoromethyl group is reduced to a methyl group. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-chloro-1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazole has several scientific research applications, including:
-
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
-
Biology: : The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its ability to interact with specific biological targets makes it useful in drug discovery and development.
-
Medicine: : Benzimidazole derivatives, including this compound, have shown promise as therapeutic agents for various diseases. They are investigated for their potential use in treating cancer, inflammatory diseases, and infectious diseases.
-
Industry: : The compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced stability, conductivity, and other desirable characteristics.
Mecanismo De Acción
The mechanism of action of 2-chloro-1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. For example, it may inhibit the activation of the STING pathway, which plays a crucial role in the immune response. By blocking this pathway, the compound can reduce inflammation and modulate the immune response.
Comparación Con Compuestos Similares
2-chloro-1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazole can be compared with other benzimidazole derivatives, such as:
-
2-chloro-1-methylbenzimidazole: : This compound lacks the trifluoromethyl group, which may result in different chemical and biological properties.
-
5-(trifluoromethyl)-1H-benzimidazole: : This compound lacks the chlorine and methyl groups, which may affect its reactivity and interactions with biological targets.
-
1-methyl-5-(trifluoromethyl)-1H-benzimidazole: : This compound lacks the chlorine atom, which may influence its chemical stability and reactivity.
The presence of the trifluoromethyl group in this compound makes it unique and may enhance its biological activity and stability compared to other similar compounds.
Propiedades
Fórmula molecular |
C9H6ClF3N2 |
|---|---|
Peso molecular |
234.60 g/mol |
Nombre IUPAC |
2-chloro-1-methyl-5-(trifluoromethyl)benzimidazole |
InChI |
InChI=1S/C9H6ClF3N2/c1-15-7-3-2-5(9(11,12)13)4-6(7)14-8(15)10/h2-4H,1H3 |
Clave InChI |
VJXGWGPOZIZDED-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)C(F)(F)F)N=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,2,3]Triazolo[1,5-a]pyridin-6-amine](/img/structure/B13911552.png)

![Methyl 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylate](/img/structure/B13911560.png)



![(2Z)-2-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N-phenylhydrazinecarbothioamide](/img/structure/B13911582.png)
![5-Chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13911585.png)


![tert-butyl (4R)-4-chloro-4-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butanoate](/img/structure/B13911610.png)
![4-[2-(Tributylstannyl)ethynyl]pyridine](/img/structure/B13911616.png)
![2-[(2S,4E)-4-[(2E,4E,6E)-1-hydroxyocta-2,4,6-trienylidene]-3,5-dioxopyrrolidin-2-yl]acetic acid](/img/structure/B13911619.png)
![(15R)-15-methyl-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,8,12(18)-pentaene-5,13-dione](/img/structure/B13911630.png)
